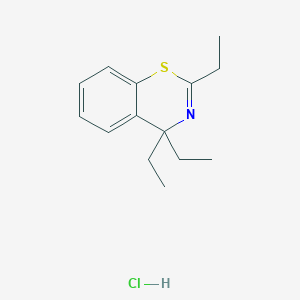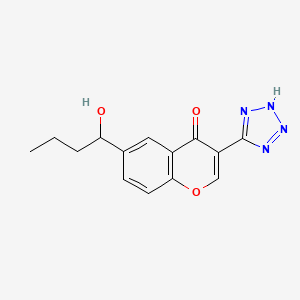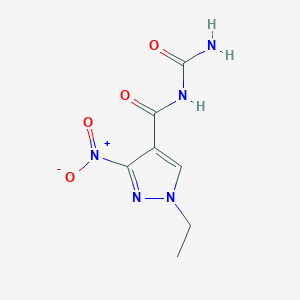
N-Carbamoyl-1-ethyl-3-nitro-1H-pyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Carbamoyl-1-ethyl-3-nitro-1H-pyrazole-4-carboxamide is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a carbamoyl group, an ethyl group, a nitro group, and a carboxamide group attached to the pyrazole ring. It has a molecular formula of C7H9N5O4 and a molecular weight of 227.18 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Carbamoyl-1-ethyl-3-nitro-1H-pyrazole-4-carboxamide can be achieved through various synthetic routes. One common method involves the cyclization of hydrazine derivatives with β-diketones or β-ketoesters, followed by nitration and carbamoylation reactions. The reaction conditions typically involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the pyrazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
N-Carbamoyl-1-ethyl-3-nitro-1H-pyrazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
N-Carbamoyl-1-ethyl-3-nitro-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Carbamoyl-1-ethyl-3-nitro-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with cellular proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Carbamoyl-1-ethyl-3-nitro-1H-pyrazole-4-carboxamide include other pyrazole derivatives such as:
- 1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
- 1-Ethyl-3-nitro-1H-pyrazole
- 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide .
Uniqueness
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both nitro and carbamoyl groups makes it a versatile compound for various synthetic and research applications .
Properties
CAS No. |
61716-91-4 |
|---|---|
Molecular Formula |
C7H9N5O4 |
Molecular Weight |
227.18 g/mol |
IUPAC Name |
N-carbamoyl-1-ethyl-3-nitropyrazole-4-carboxamide |
InChI |
InChI=1S/C7H9N5O4/c1-2-11-3-4(5(10-11)12(15)16)6(13)9-7(8)14/h3H,2H2,1H3,(H3,8,9,13,14) |
InChI Key |
VBARXXYPFNEBGF-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)[N+](=O)[O-])C(=O)NC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


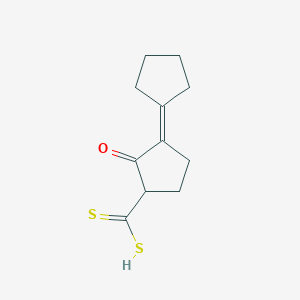
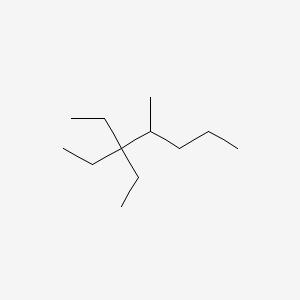
![Pyrazinecarbothioamide, N-[(diethylamino)methyl]-6-(1-piperidinyl)-](/img/structure/B14562737.png)
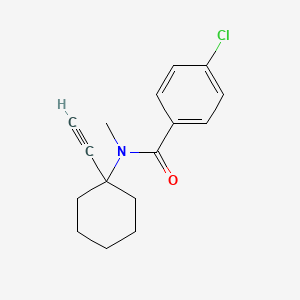
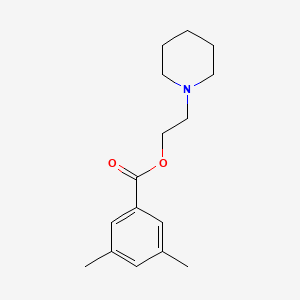
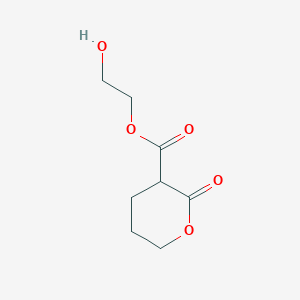
![Benzenecarbothioamide, N-[[(4-nitrobenzoyl)oxy]methyl]-](/img/structure/B14562749.png)
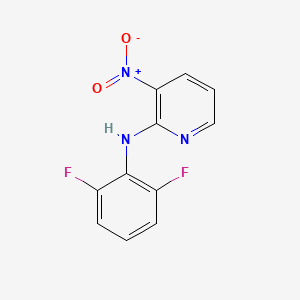
![(NE)-N-[(3,4-diphenyl-1,2-oxazol-5-yl)-phenylmethylidene]hydroxylamine](/img/structure/B14562757.png)
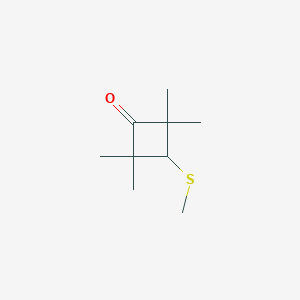
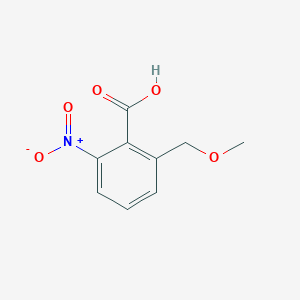
![2-{[(2,6-Dimethylphenyl)carbamothioyl]carbamoyl}phenyl acetate](/img/structure/B14562779.png)
